molecular formula C7H5ClF3NO B1425162 [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol CAS No. 917396-39-5

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol

Cat. No. B1425162
M. Wt: 211.57 g/mol
InChI Key: WWVOQPNHXXAYKT-UHFFFAOYSA-N
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Description

“[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 917396-39-5 . It has a molecular weight of 211.57 . The IUPAC name for this compound is [2-chloro-6-(trifluoromethyl)-3-pyridinyl]methanol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.57 . It is in liquid form . .

Scientific Research Applications

Catalytic Processes and Chemical Synthesis

Recent studies have demonstrated various applications of [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol in catalytic processes and chemical synthesis. This compound is used in the production of methanol, a fundamental chemical in the energy sector and chemical industry. Methanol serves as a clean-burning fuel with versatile applications, including as a primary transportation fuel or fuel additive due to its low emissions (Cybulski, 1994). Furthermore, the conversion of methane to methanol offers a promising route for utilizing methane, a potent greenhouse gas, thus highlighting the compound's role in environmental sustainability (Han et al., 2016).

Environmental and Energy Applications

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol finds significant applications in environmental and energy sectors, particularly in the development of methanol-based fuel cells. Methanol fuel cells, particularly direct methanol fuel cells (DMFCs), are attractive for various applications due to their efficiency and reduced environmental impact. However, challenges such as methanol crossover need to be addressed to enhance their viability (Heinzel & Barragán, 1999). Additionally, the use of methanol in spark ignition engines as an alternative fuel has been analyzed, showing benefits in terms of efficiency and emissions, albeit with some technical challenges that need further research (Kowalewicz, 1993).

Biotechnological Applications

Methanotrophs, bacteria that utilize methane as their sole carbon source, represent a biotechnological application of methanol. These bacteria can produce valuable products such as single-cell protein, biopolymers, and other metabolites using methane, demonstrating methanol's role in biotechnology and potential for environmental remediation (Strong et al., 2015).

properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVOQPNHXXAYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693207
Record name [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol

CAS RN

917396-39-5
Record name 2-Chloro-6-(trifluoromethyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917396-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of e 2-chloro-6-(trifluoromethyl)nicotinic acid (Int-15) (40 g, 1.0 eq.) in THF (400 mL) was added BH3-THF (266.6 mL, 1.5 eq) at room temperature. The progress of the reaction was monitored by TLC. After 16 h the reaction mixture was concentrated under reduced pressure to remove THF. The resulting reaction mixture was diluted with 10% NaHCO3 (500 mL) and extracted with ethyl acetate (2×500 mL). The combined organic layers were washed with water (500 mL), brine (500 mL), dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure to get crude [2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol (Int-16) as light yellow liquid, 32 g (85.5%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
266.6 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
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[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
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[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
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Reactant of Route 6
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